Epichlorohydrin-d5

Description

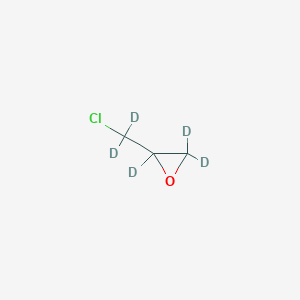

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Epichlorohydrin-d5: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin-d5 is the deuterated form of epichlorohydrin, an organochlorine compound and an epoxide. In this isotopically labeled version, five hydrogen atoms have been replaced by deuterium. This substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies, where it serves as an internal standard for mass spectrometry and a tracer for elucidating reaction mechanisms. Its chemical reactivity, owing to the presence of both an epoxide ring and a chlorine atom, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is a colorless liquid with a characteristic chloroform-like odor.[1] The incorporation of five deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃D₅ClO |

| Molecular Weight | 97.56 g/mol [2][3] |

| CAS Number | 69533-54-6[2][3][4] |

| Appearance | Colorless liquid[1] |

| Density | 1.247 g/mL at 25 °C[2][3][4] |

| Boiling Point | 115-117 °C (lit.)[2][3][4] |

| Melting Point | -57 °C (lit.)[2][3][4] |

| Refractive Index | n20/D 1.438 (lit.)[2][3][4] |

| Isotopic Purity | ≥98 atom % D[2][3][4] |

Chemical Structure

The structure of this compound consists of a three-membered epoxide ring with a chloromethyl-d2 substituent. The deuterium atoms are distributed across the molecule.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of Epichlorohydrin (General)

Materials:

-

Glycerol

-

Hydrogen chloride (gas)

-

Carboxylic acid catalyst (e.g., acetic acid)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Hydrochlorination: Glycerol is reacted with hydrogen chloride gas in the presence of a carboxylic acid catalyst. This step produces a mixture of dichlorohydrins.

-

Dehydrochlorination: The resulting dichlorohydrin mixture is treated with a base, such as sodium hydroxide, to induce ring closure and form epichlorohydrin.

-

Purification: The crude epichlorohydrin is then purified by distillation.

Caption: General synthesis pathway of epichlorohydrin from glycerol.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Epichlorohydrin using this compound as an Internal Standard

This protocol describes a common application of this compound as an internal standard for the quantification of epichlorohydrin in a sample matrix, such as drinking water.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler (optional, for volatile samples)

-

GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is often suitable.

Reagents:

-

This compound internal standard solution of known concentration

-

Solvent for dilution (e.g., methanol, dichloromethane)

-

Sample matrix

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

-

-

GC-MS Analysis:

-

Inject a specific volume of the prepared sample onto the GC column.

-

The GC oven temperature is programmed to separate epichlorohydrin and this compound from other matrix components.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions for both epichlorohydrin and this compound.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of epichlorohydrin and a constant concentration of this compound.

-

The ratio of the peak area of epichlorohydrin to the peak area of this compound is plotted against the concentration of epichlorohydrin.

-

The concentration of epichlorohydrin in the sample is determined from the calibration curve using the measured peak area ratio.

-

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its use is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements.

In drug development, deuterated compounds like this compound are used in pharmacokinetic studies to trace the metabolic fate of molecules. The deuterium label allows for the differentiation between the administered compound and its metabolites from endogenous substances. While epichlorohydrin itself is not typically a therapeutic agent, its derivatives are important in the synthesis of various pharmaceuticals. Therefore, understanding its reactivity and being able to accurately quantify it and related compounds is essential.

Safety Information

Epichlorohydrin is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5] It is also a suspected carcinogen.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Epichlorohydrin-d5 (CAS: 69533-54-6): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Epichlorohydrin-d5 (CAS Number 69533-54-6). This deuterated analog of epichlorohydrin is a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as a robust internal standard.

Core Technical Data

This compound, with the chemical formula C₃D₅ClO, is a stable isotope-labeled version of epichlorohydrin.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in various matrices.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from product data sheets and are consistent across various suppliers.

| Property | Value | References |

| CAS Number | 69533-54-6 | [1][2] |

| Molecular Formula | C₃D₅ClO | [1] |

| Molecular Weight | 97.56 g/mol | |

| Appearance | Colorless Liquid | [3] |

| Density | 1.247 g/mL at 25 °C | |

| Boiling Point | 115-117 °C (lit.) | [2] |

| Melting Point | -57 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.438 (lit.) | [1][2] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% (CP) | [1] |

Spectroscopic and Identification Data

| Identifier | Value | References |

| SMILES String | [2H]C([2H])(Cl)C1([2H])OC1([2H])[2H] | [1] |

| InChI | 1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| InChI Key | BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Mass Shift | M+5 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves an intramolecular Williamson ether synthesis from a deuterated halohydrin precursor. This reaction proceeds via deprotonation of the hydroxyl group by a base, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent chloride, forming the epoxide ring.

Experimental Protocols

This compound is predominantly utilized as an internal standard for the quantification of epichlorohydrin in various samples, especially in water analysis, by gas chromatography-mass spectrometry (GC-MS).[4][5][6]

Protocol: Quantification of Epichlorohydrin in Water using this compound as an Internal Standard by Headspace GC-MS

This protocol is a composite of methodologies described in various analytical application notes.[5][6][7]

1. Materials and Reagents:

-

Epichlorohydrin (analyte) standard

-

This compound (internal standard)

-

Methanol (for stock solutions)

-

Deionized water (for calibration standards and blanks)

-

Sodium chloride (optional, to increase partitioning into the headspace)

-

20 mL headspace vials with crimp caps

2. Preparation of Stock and Standard Solutions:

-

Analyte Stock Solution (e.g., 50 ppm): Prepare a stock solution of epichlorohydrin in methanol.

-

Internal Standard (IS) Stock Solution (e.g., 50 ppm): Prepare a stock solution of this compound in methanol.

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into deionized water in headspace vials. A typical calibration range is 0.1 to 50 µg/L.[6]

-

Add a fixed amount of the Internal Standard solution to each calibration standard and sample to achieve a constant concentration (e.g., 4 µg/L).[7]

-

If desired, add sodium chloride to each vial.

-

3. Sample Preparation:

-

Collect the water sample in a clean container.

-

Transfer a precise volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.[7]

-

Spike the sample with the same fixed amount of the Internal Standard solution as used for the calibration standards.

-

Immediately seal the vial.

4. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

-

GC Column: A polar capillary column, such as a wax-type column (e.g., Elite-WAX, 60 m x 0.25 mm x 0.5 µm), is suitable.[6]

-

Headspace Parameters:

-

Vial Equilibration Temperature: e.g., 80 °C

-

Vial Equilibration Time: e.g., 30 min

-

Transfer Line Temperature: e.g., 170 °C

-

-

GC Parameters:

-

MS Parameters:

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of epichlorohydrin in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.

Safety and Handling

Epichlorohydrin and its deuterated analog are hazardous materials and should be handled with extreme caution in a well-ventilated fume hood. It is classified as flammable, toxic, and a potential carcinogen.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (polyvinyl alcohol or butyl gloves are recommended, not nitrile or neoprene), and eye protection (safety goggles or a face shield).[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]

-

In case of exposure:

-

Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

This technical guide provides a comprehensive overview of this compound for its application in research and development. By understanding its properties and employing appropriate analytical and safety protocols, researchers can effectively utilize this valuable tool for accurate and reliable quantification.

References

- 1. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 2. This compound | 69533-54-6 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gcms.cz [gcms.cz]

- 5. hpst.cz [hpst.cz]

- 6. gcms.cz [gcms.cz]

- 7. shimadzu.com [shimadzu.com]

- 8. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Epichlorohydrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, analytical methodologies, and chemical reactivity of Epichlorohydrin-d5. This deuterated analog of epichlorohydrin serves as a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.

Core Molecular and Physical Properties

This compound, with the CAS number 69533-54-6, is a stable isotope-labeled version of epichlorohydrin. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its non-labeled counterpart in mass spectrometry-based analyses.

| Property | Value | Source |

| Molecular Formula | C₃D₅ClO | [1][2] |

| Molecular Weight | 97.56 g/mol | [1][2][3] |

| Synonym(s) | 3-(Chloromethyl-d2)oxirane-2,2,3-d3 | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% (CP) | |

| Boiling Point | 115-117 °C (lit.) | |

| Melting Point | -57 °C (lit.) | |

| Density | 1.247 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 (lit.) |

Experimental Protocols: Analytical Characterization

The analytical methods for the determination of epichlorohydrin can be adapted for its deuterated analog. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) are the most common techniques.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)

This method is suitable for the analysis of volatile organic compounds like this compound in various matrices, particularly in water samples.

-

Sample Preparation :

-

Prepare calibration standards in a volumetric flask with deionized water containing 10% (w/v) sodium chloride over a concentration range of 0.1 ppb to 50 ppb.[4]

-

Transfer a known volume (e.g., 10 mL) of the water sample or standard into a headspace vial (e.g., 20 mL).[5]

-

If an internal standard is used, add it to each vial at a fixed concentration.[5]

-

Seal the vials immediately.

-

-

Instrumentation (Example Configuration) :

-

Headspace Autosampler :

-

Gas Chromatograph :

-

Mass Spectrometer :

-

Mode: Single Ion Monitoring (SIM) and/or Full Scan.

-

For Epichlorohydrin, characteristic ions are m/z 57 (quantification), 62, and 49 (confirmation).[6] For this compound, the expected mass shift of M+5 should be monitored.

-

-

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)

This technique offers high sensitivity for the analysis of trace levels of this compound in aqueous samples.

-

Sample Preparation :

-

Instrumentation (Example Configuration) :

Reaction Mechanism and Applications

Epichlorohydrin is a highly reactive molecule due to the presence of both an epoxide ring and a chlorine atom.[6] This reactivity is fundamental to its primary application in the synthesis of epoxy resins and other polymers.

A key reaction of epichlorohydrin involves the nucleophilic attack and opening of the epoxide ring. This is often followed by an intramolecular substitution reaction that displaces the chloride ion, leading to the formation of a new epoxide. This mechanism is crucial in polymerization reactions, for instance, with bisphenol A to form epoxy resins or with β-cyclodextrin for drug delivery applications.[7] The use of deuterated epichlorohydrin can help elucidate the finer details of these reaction mechanisms by tracking the fate of the deuterium atoms using techniques like NMR spectroscopy.[8]

In drug development, epichlorohydrin is used as a cross-linking agent to synthesize polymers like β-cyclodextrin-epichlorohydrin, which can act as a carrier to enhance the solubility and bioavailability of poorly water-soluble drugs.[9][7][10]

Workflow and Reaction Diagram

The following diagram illustrates a generalized workflow for the analysis of this compound in a water sample using HS-GC/MS.

Caption: Workflow for the analysis of this compound.

The following diagram depicts a simplified reaction of epichlorohydrin with a nucleophile, illustrating the epoxide ring-opening mechanism.

References

- 1. Analytical Method [keikaventures.com]

- 2. エピクロロヒドリン-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]

- 4. hpst.cz [hpst.cz]

- 5. shimadzu.com [shimadzu.com]

- 6. gcms.cz [gcms.cz]

- 7. Chitosan and β-Cyclodextrin-epichlorohydrin Polymer Composite Film as a Plant Healthcare Material for Carbendazim-Controlled Release to Protect Rape against Sclerotinia sclerotiorum (Lib.) de Bary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Epichlorohydrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Epichlorohydrin-d5 (2-(chloromethyl-d2)oxirane-2,3,3-d3). This deuterated analog of epichlorohydrin is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies in drug development. This document outlines a plausible synthetic route adapted from established methods for the non-labeled compound and details the analytical techniques for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a highly deuterated glycerol precursor, such as Glycerol-d8. The general pathway involves the hydrochlorination of the deuterated glycerol to form deuterated dichlorohydrins, followed by dehydrochlorination to yield the final product.

Synthesis Pathway

The overall synthetic scheme is presented below.

Caption: Synthesis pathway of this compound from Glycerol-d8.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of their non-deuterated counterparts and should be performed by personnel with appropriate training in experimental organic chemistry.

Step 1: Synthesis of Glycerol-d5 α,γ-dichlorohydrin

This procedure is adapted from the synthesis of glycerol α,γ-dichlorohydrin.

-

Materials:

-

Glycerol-d8 (98-99 atom % D)

-

Acetic acid (glacial)

-

Dry hydrogen chloride gas

-

Anhydrous sodium carbonate

-

Benzene (for extraction, optional)

-

-

Procedure:

-

In a weighed 2-L flask equipped with a gas inlet tube extending to the bottom, a gas outlet tube, and placed in an oil bath, combine 1 kg of Glycerol-d8 and 20 g of acetic acid.

-

Heat the oil bath to 100-110°C.

-

Pass a stream of dry hydrogen chloride gas into the mixture. The absorption will be rapid initially and will slow as the reaction progresses. Monitor the reaction by weighing the flask periodically. The theoretical weight gain for the formation of the dichlorohydrin should be calculated and used as a guideline.

-

Once the absorption of HCl gas has significantly slowed or ceased, cool the product.

-

Transfer the cooled product to a 4-L beaker and neutralize it by the gradual addition of solid sodium carbonate until the solution is just alkaline to litmus paper. Add water as needed to facilitate the reaction and prevent the separation of salts.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

The crude deuterated dichlorohydrin is then purified by distillation under reduced pressure. Collect the fraction boiling at approximately 68-75°C/14 mm Hg.

-

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of epichlorohydrin from glycerol α,γ-dichlorohydrin.

-

Materials:

-

Glycerol-d5 α,γ-dichlorohydrin (from Step 1)

-

Finely powdered sodium hydroxide

-

Anhydrous ether

-

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place 3 L of anhydrous ether and 1290 g of Glycerol-d5 α,γ-dichlorohydrin.

-

Cool the flask in a cold-water bath.

-

With continuous stirring, add 440 g of finely powdered sodium hydroxide in small portions through the powder funnel, maintaining the temperature at 25-30°C. This addition should take approximately 20 minutes.

-

Replace the cold-water bath with a water bath heated to 40-45°C and gently boil the mixture with stirring for four hours. It is important to periodically break up any lumps of solid that may form.

-

Cool the mixture and carefully decant the ethereal solution from the solid residue.

-

Wash the solid residue twice with 250-mL portions of dry ether and combine the ether extracts with the decanted solution.

-

Distill the combined ethereal solution. The fraction boiling at 115-117°C is the purified this compound.

-

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

Commercially available this compound typically meets the following specifications. The synthesized product should be analyzed to ensure it meets similar standards.

| Parameter | Specification |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% (CP) |

| Molecular Weight | 97.56 g/mol |

| Mass Shift | M+5 |

Analytical Experimental Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is a powerful technique for determining the isotopic distribution and enrichment of volatile compounds like this compound.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or similar).

-

GC Conditions (suggested):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (suggested):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-150.

-

-

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane, acetone).

-

Inject an appropriate volume of the sample into the GC-MS system.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Analyze the molecular ion cluster to determine the isotopic distribution. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks (where M is the mass of the fully deuterated species) are used to calculate the isotopic enrichment.

-

Compare the experimentally observed isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the atom % D.

-

The Role of Epichlorohydrin-d5 in Modern Analytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Epichlorohydrin-d5 in research, with a primary focus on its critical role as an internal standard in analytical chemistry. We will delve into its use in quantitative analysis, present detailed experimental protocols, and offer visualizations to clarify its function in complex analytical workflows.

Core Application: A High-Precision Internal Standard

This compound is a deuterated analog of Epichlorohydrin, a reactive epoxide and organochlorine compound. The substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its primary application in research: serving as an internal standard for the precise quantification of Epichlorohydrin in various matrices.

The use of a deuterated internal standard is a powerful technique in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response. Since the deuterated standard behaves nearly identically to the analyte of interest (the non-deuterated Epichlorohydrin) throughout the analytical process, any loss or variation experienced by the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration and measurement.[1]

Key Advantages of Using this compound as an Internal Standard:

-

Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and analysis.

-

Enhanced Method Robustness: Minimizes the impact of matrix effects, where other components in the sample can interfere with the analyte signal.

-

Reliable Quantification: Allows for accurate measurement even at trace levels.

Quantitative Data

The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₃D₅ClO | Sigma-Aldrich |

| Molecular Weight | 97.56 g/mol | Sigma-Aldrich |

| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥99% (CP) | Sigma-Aldrich |

| Boiling Point | 115-117 °C | Sigma-Aldrich |

| Density | 1.247 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.438 | Sigma-Aldrich |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is utilized as an internal standard.

Determination of Epichlorohydrin in Drinking Water by Isotope Dilution GC-MS

This protocol is adapted from a method for the trace analysis of epichlorohydrin in drinking water.[1]

Objective: To accurately quantify the concentration of epichlorohydrin in a drinking water sample using this compound as an internal standard.

Materials:

-

This compound solution (internal standard)

-

Epichlorohydrin standard solutions for calibration

-

Activated carbon

-

Acetone (analytical grade)

-

Deionized water

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known volume of the drinking water sample, add a precise amount of the this compound internal standard solution.

-

Add activated carbon to the sample to adsorb the epichlorohydrin and its deuterated analog.

-

Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.

-

Decant the supernatant.

-

Add 1.0 mL of acetone to the activated carbon pellet to desorb the epichlorohydrin and this compound.

-

Allow the desorption to proceed for 1 hour.

-

The resulting acetone solution is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Epichlorohydrin: m/z 57 (quantification), m/z 62, and m/z 49 (confirmation).[2]

-

This compound: m/z 62 (quantification, due to the deuterium labeling) and other relevant fragment ions.

-

-

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of epichlorohydrin and a constant concentration of this compound.

-

The ratio of the peak area of the epichlorohydrin quantification ion (m/z 57) to the peak area of the this compound quantification ion (m/z 62) is plotted against the concentration of epichlorohydrin.

-

The concentration of epichlorohydrin in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Method Validation Data:

| Parameter | Result |

| Linear Range | 0.0645 - 3.8700 µg/L |

| Correlation Coefficient (r) | > 0.999 |

| Relative Standard Deviation (RSD) | 3.1% - 7.9% |

| Average Recoveries | 95.7% - 98.7% |

| Limit of Detection (LOD) | 0.015 µg/L |

| Limit of Quantification (LOQ) | 0.052 µg/L |

Migration Testing of Epichlorohydrin from Food Contact Materials

Epichlorohydrin-based epoxy resins are often used as coatings in food and beverage cans. Migration testing is crucial to ensure that epichlorohydrin does not leach into the food product. This compound can be used as an internal standard in these migration studies.

Objective: To determine the amount of epichlorohydrin that migrates from a can coating into a food simulant.

Materials:

-

This compound solution (internal standard)

-

Food simulant (e.g., n-pentane for fatty foods)

-

Sample cans with epoxy resin coating

-

GC-MS system

Procedure:

-

Sample Preparation:

-

A sample can is filled with a known volume of the food simulant (e.g., n-pentane).

-

A precise amount of the this compound internal standard is added to the simulant.

-

The can is sealed and stored under specific conditions (e.g., 2 hours at 25 °C) to simulate food contact.

-

After the incubation period, the food simulant is collected for analysis.

-

-

GC-MS Analysis:

-

The GC-MS parameters would be similar to those described in the drinking water analysis protocol, with potential modifications to the temperature program to optimize for the n-pentane matrix.

-

-

Quantification:

-

Quantification is performed using the isotope dilution method as described previously, by creating a calibration curve with known concentrations of epichlorohydrin in the food simulant.

-

Visualizing the Workflow

The use of an internal standard is a fundamental concept in analytical chemistry. The following diagrams, created using the DOT language, illustrate the logical workflow of an experiment utilizing this compound.

Caption: Workflow for the quantification of epichlorohydrin using an internal standard.

The following diagram illustrates the principle of isotope dilution mass spectrometry.

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

This compound is an indispensable tool for researchers and analytical chemists requiring accurate and precise quantification of epichlorohydrin. Its use as an internal standard in isotope dilution mass spectrometry-based methods, such as GC-MS, significantly enhances the reliability of analytical data. The detailed protocols and workflows provided in this guide offer a practical framework for the application of this compound in environmental monitoring, food safety testing, and other research areas where the accurate measurement of epichlorohydrin is critical. As regulatory standards for chemical contaminants become more stringent, the use of deuterated internal standards like this compound will continue to be a cornerstone of high-quality analytical science.

References

An In-depth Technical Guide to the Safety and Handling of Epichlorohydrin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Epichlorohydrin-d5, a deuterated analog of the highly reactive epoxide, epichlorohydrin. This document is intended to serve as an essential resource for laboratory personnel, outlining critical safety protocols, toxicological data, and experimental considerations to ensure the safe and effective use of this compound in a research and development setting.

Introduction

This compound (C₃D₅ClO) is a stable isotope-labeled form of epichlorohydrin, a colorless liquid with a chloroform-like odor.[1][2] Due to its structural similarity to its non-deuterated counterpart, it is presumed to exhibit similar chemical reactivity and toxicity. Epichlorohydrin is a versatile bifunctional electrophile used in the synthesis of various organic compounds, including polymers and pharmaceuticals. The deuterated form, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry-based analyses, allowing for precise and accurate measurements by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

However, the high reactivity that makes epichlorohydrin a useful synthetic building block also underlies its significant toxicity. It is classified as a probable human carcinogen and a mutagen, capable of alkylating biological macromolecules such as DNA and proteins.[5][6] Therefore, stringent adherence to safety protocols is paramount when handling this compound.

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with extreme caution. Based on the data for its non-deuterated form, it is classified as:

-

Flammable Liquid: It is a flammable liquid and vapor.[7]

-

Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7]

-

Sensitization: May cause an allergic skin reaction.[7]

-

Carcinogenicity: May cause cancer. It is classified as a Group B2, probable human carcinogen by the EPA.[7][8]

-

Mutagenicity: Known to be a mutagen.[5]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 69533-54-6 | [5][9] |

| Molecular Formula | C₃D₅ClO | [5] |

| Molecular Weight | 97.56 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Chloroform-like, slightly irritating | [1][10] |

| Boiling Point | 115-117 °C (lit.) | [5][11] |

| Melting Point | -57 °C (lit.) | [5][11] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [5] |

| Density | 1.247 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.438 (lit.) | [5][11] |

| Solubility | Soluble in water. Miscible with many organic solvents. | [1] |

Toxicological Data

| Endpoint | Value | Species | Route | Reference(s) |

| IDLH (Immediately Dangerous to Life or Health) | 75 ppm | Human | Inhalation | [10] |

| OSHA PEL (Permissible Exposure Limit) | 5 ppm (TWA) | Human | Inhalation | [5][10] |

| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (TWA) | Human | Inhalation | [5] |

| LC₅₀ (Lethal Concentration, 50%) | 2,165 ppm (1-hour) | Rat (female) | Inhalation | [12] |

| LC₅₀ (Lethal Concentration, 50%) | 3,617 ppm (1-hour) | Rat (male) | Inhalation | [12] |

Note: Toxicological data is primarily for the non-deuterated form, epichlorohydrin, and should be considered representative for this compound.

Safety and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][11]

-

Ventilation: Ensure adequate general ventilation in the laboratory.[7]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves. Double gloving is recommended. Consult glove manufacturer's compatibility charts for suitable materials (e.g., Viton®, Butyl rubber). Do not use latex gloves.[11]

-

Eye Protection: Chemical safety goggles and a face shield are required.[11]

-

Lab Coat: A flame-resistant lab coat should be worn.[7]

-

Respiratory Protection: For situations with potential for exposure above the PEL, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Safe Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]

Spill and Disposal Procedures

-

Spills:

-

Disposal:

Biological Effects and Signaling Pathways

Epichlorohydrin is a bifunctional alkylating agent, which is the primary mechanism behind its toxicity. It can react with nucleophilic sites on cellular macromolecules, including DNA and proteins, leading to the formation of adducts and cross-links.

Metabolic Pathways

Epichlorohydrin is primarily metabolized through two main pathways:

-

Glutathione (GSH) Conjugation: This is a major detoxification pathway catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of glutathione attacks the epoxide ring of epichlorohydrin, leading to the formation of a glutathione conjugate. This conjugate is further metabolized to mercapturic acid and excreted.[14][15]

-

Hydrolysis by Epoxide Hydrolase (EH): Epoxide hydrolases catalyze the addition of water to the epoxide ring, forming the corresponding diol (3-chloro-1,2-propanediol). This diol is generally less reactive and can be further metabolized and excreted.[8][14][16]

Mechanism of Toxicity: DNA and Protein Cross-linking

The carcinogenicity and mutagenicity of epichlorohydrin are attributed to its ability to form adducts and cross-links with DNA. As a bifunctional agent, it can react with two different nucleophilic sites, either on the same DNA strand (intrastrand cross-link), on opposite DNA strands (interstrand cross-link), or between DNA and a protein (DNA-protein cross-link). These lesions can block DNA replication and transcription, leading to mutations and cell death.

Experimental Protocols

The following sections provide overviews of experimental protocols where this compound may be utilized. These are general methodologies and may require optimization for specific research applications.

General Laboratory Workflow for Handling this compound

Protocol: Detection of DNA-Protein Cross-links using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including DNA-protein cross-links (DPCs).[17][18] The principle is that DPCs reduce the migration of DNA in the agarose gel during electrophoresis.

Materials:

-

CometAssay® kit (or equivalent reagents)

-

Lysis solution

-

Alkaline unwinding solution (pH > 13)

-

Electrophoresis buffer

-

SYBR® Green or other DNA stain

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells after treatment with this compound. Wash with ice-cold PBS and resuspend at an appropriate concentration.[18]

-

Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify.[18]

-

Lysis: Immerse slides in lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.[18]

-

Enzymatic Digestion (Optional, for DPC detection): To specifically detect DPCs, a proteinase K digestion step can be included after lysis to digest the cross-linked proteins, which would then show an increase in DNA migration compared to non-digested samples.

-

Alkaline Unwinding: Place slides in an alkaline solution to unwind the DNA.[18]

-

Electrophoresis: Perform electrophoresis under alkaline conditions. DNA fragments migrate out of the nucleoid, forming a "comet tail."[18]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[18]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software. A reduction in tail moment compared to a positive control (e.g., ionizing radiation) can indicate the presence of cross-links.[17]

Protocol: Analysis of DNA Adducts by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE can be used to resolve single-stranded DNA fragments and to detect the presence of bulky adducts, which can cause a shift in the migration pattern.[9][19][20]

Materials:

-

Acrylamide/bis-acrylamide solution

-

Urea

-

Ammonium persulfate (APS)

-

TEMED

-

TBE buffer

-

DNA loading dye

-

DNA stain (e.g., SYBR Gold)

Procedure:

-

Gel Preparation: Prepare a denaturing polyacrylamide gel containing 7-8 M urea. The percentage of acrylamide will depend on the size of the DNA fragments being analyzed.[19][20]

-

Sample Preparation: DNA samples (e.g., oligonucleotides) are reacted with this compound. The samples are then mixed with a denaturing loading dye.[9]

-

Denaturation: Heat the samples at 95 °C for 5 minutes to denature the DNA, then snap-cool on ice.[9]

-

Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage or power to maintain a high temperature, which aids in denaturation.[19][20]

-

Staining and Visualization: After electrophoresis, stain the gel with a fluorescent DNA stain and visualize the bands using a gel imager. The formation of adducts or cross-links can result in bands with altered mobility compared to the untreated control.[9]

Application: Use of this compound as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of epichlorohydrin in various matrices due to its similar chemical and physical properties but distinct mass.[3]

General Procedure:

-

Sample Preparation: A known amount of this compound is spiked into the unknown sample and calibration standards at the beginning of the sample preparation process.[21]

-

Extraction: The analyte and internal standard are extracted from the sample matrix (e.g., using liquid-liquid extraction or solid-phase extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and detected by tandem mass spectrometry. Due to its low mass and high polarity, derivatization may be necessary for good ionization and chromatographic retention.[22]

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for both the unknown samples and the calibration standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Conclusion

This compound is a valuable tool in analytical and synthetic chemistry, but its handling requires a thorough understanding of its significant hazards. This guide provides a comprehensive overview of the necessary safety precautions, toxicological properties, and relevant experimental considerations. All personnel working with this compound must be properly trained and adhere strictly to the established safety protocols to minimize the risk of exposure and ensure a safe laboratory environment.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and follow all institutional and regulatory guidelines.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standard for lc-ms/ms method | Sigma-Aldrich [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. babraham.ac.uk [babraham.ac.uk]

- 9. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. epa.gov [epa.gov]

- 12. capotchem.com [capotchem.com]

- 13. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detoxication pathways involving glutathione and epoxide hydrolase in the in vitro metabolism of chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharmaservices.com [biopharmaservices.com]

- 21. researchgate.net [researchgate.net]

- 22. lcms.cz [lcms.cz]

A Technical Guide to Commercial Suppliers and Applications of Epichlorohydrin-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Epichlorohydrin-d5, its applications, and detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their analytical and research needs.

Introduction to this compound

This compound is a deuterated form of epichlorohydrin, a versatile organochlorine compound. In this compound, five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based methods. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of epichlorohydrin in analytical procedures, while its distinct mass allows for easy differentiation by a mass spectrometer.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research and developmental purposes. The following tables provide a comparative summary of the product specifications from several key suppliers. It is important to note that lot-specific data, including precise isotopic enrichment and purity, should always be confirmed by consulting the Certificate of Analysis (CoA) from the supplier.

Table 1: General Product Specifications

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 492515 | 69533-54-6 | C₃D₅ClO | 97.56 |

| Cambridge Isotope Laboratories, Inc. | DLM-1008 | 69533-54-6 | C₃D₅ClO | 97.56 |

| Santa Cruz Biotechnology, Inc. | sc-210083 | 69533-54-6 | C₃D₅ClO | 97.56 |

| Toronto Research Chemicals | E582302 | 69533-54-6 | C₃D₅ClO | 97.56 |

| LGC Standards | TRC-E582302 | 69533-54-6 | C₃D₅ClO | 97.56 |

| Clearsynth | CS-T-54063 | 69533-54-6 | C₃D₅ClO | 97.56 |

Table 2: Purity and Isotopic Enrichment

| Supplier | Chemical Purity | Isotopic Purity (atom % D) | Notes |

| Sigma-Aldrich | ≥99% (CP) | ≥98 atom % D | Contains hydroquinone as a stabilizer. |

| Cambridge Isotope Laboratories, Inc. | 98%[1] | 98%[1] | - |

| Santa Cruz Biotechnology, Inc. | - | - | Refer to Certificate of Analysis for lot-specific data.[2] |

| Toronto Research Chemicals | - | - | - |

| LGC Standards | >95% (GC)[3] | - | - |

| Clearsynth | - | - | Refer to MSDS for accurate information.[2] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear liquid | |

| Boiling Point | 115-117 °C (lit.) | |

| Melting Point | -57 °C (lit.) | |

| Density | 1.247 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 (lit.) | |

| Flash Point | 33 °C - closed cup |

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of epichlorohydrin in various matrices, such as water, food packaging, and pharmaceutical preparations.[4][5][6] The following is a detailed protocol for the determination of epichlorohydrin in a liquid sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a synthesized representation based on established analytical methodologies.[4][7]

Objective

To quantify the concentration of epichlorohydrin in a liquid sample using an isotope dilution GC-MS method.

Materials and Reagents

-

Epichlorohydrin (analytical standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent, HPLC grade)

-

Deionized water (for calibration standards)

-

Sample vials (2 mL, with screw caps and septa)

-

Micropipettes and tips

-

Vortex mixer

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Preparation of Standard Solutions

-

Primary Stock Solution of Epichlorohydrin (1000 µg/mL): Accurately weigh 10 mg of epichlorohydrin analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of epichlorohydrin with deionized water to achieve concentrations ranging from 0.1 µg/L to 50 µg/L.

-

Internal Standard Spiking Solution: Spike each calibration standard and the unknown samples with the this compound primary stock solution to a final concentration of 5 µg/L.

Sample Preparation

-

Transfer 1 mL of the liquid sample into a 2 mL sample vial.

-

Add a known amount of the this compound primary stock solution to the sample to achieve a final concentration of 5 µg/L.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

GC-MS Analysis

-

GC Conditions:

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Epichlorohydrin: m/z 57 (quantifier), m/z 62, and m/z 49 (qualifiers).

-

This compound: m/z 62 (quantifier), m/z 66, and m/z 52 (qualifiers).

-

-

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both epichlorohydrin and this compound.

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

-

Construct a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard).

-

Determine the concentration of epichlorohydrin in the unknown sample by using the measured area ratio and the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the procurement and application of this compound.

Caption: Procurement Workflow for this compound.

Caption: Primary Applications of this compound.

References

- 1. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | CAS 69533-54-6 | LGC Standards [lgcstandards.com]

- 4. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Stability and Storage of Epichlorohydrin-d5

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Epichlorohydrin-d5 is critical for ensuring experimental accuracy and safety. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and appropriate handling procedures for this compound.

Chemical and Physical Properties

This compound is the deuterated form of Epichlorohydrin, a reactive electrophilic compound. Its physical properties are similar to its non-deuterated counterpart. The primary difference lies in its isotopic purity and its use as an internal standard in analytical applications.

| Property | Value | Citations |

| Chemical Formula | C₃D₅ClO | [1][2] |

| Molecular Weight | ~97.56 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 115-117 °C (lit.) | [2] |

| Melting Point | -57 °C (lit.) | [2] |

| Density | ~1.247 g/mL at 25 °C | [2] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |

| Solubility in Water | Moderately soluble | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Common Stabilizer | Hydroquinone | [2] |

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions.[1][4] However, its high reactivity makes it susceptible to degradation through several pathways, primarily hydrolysis and polymerization.

Quantitative Stability Data

Quantitative data on the shelf-life of this compound is often lot-specific and should be obtained from the manufacturer's certificate of analysis. However, studies on epichlorohydrin provide valuable insights into its stability:

| Condition | Observation | Citations |

| Aqueous Solution (pH 7, 20°C) | Half-life of 160 hours. | [3] |

| Room Temperature Storage | Minimal degradation observed after 2 days. | [5] |

| Room Temperature Storage | 30-40% degradation after 7 days. | [5] |

| Room Temperature Storage | Complete degradation within 14 days. | [5] |

| Refrigerated Storage | Effective at maintaining concentration for at least 7 days. | [5] |

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and polymerization. These reactions can be initiated by moisture, acids, bases, and elevated temperatures.

-

Hydrolysis: In the presence of water, the epoxide ring can open to form 3-chloro-1,2-propanediol-d5. This reaction is catalyzed by both acids and bases.

-

Polymerization: this compound can undergo cationic or anionic ring-opening polymerization to form poly(this compound). This can be initiated by strong acids, bases, or heat. If this occurs in a sealed container, it can lead to a dangerous pressure buildup.[5]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions Summary

| Parameter | Recommendation | Citations |

| Temperature | Refrigerate at 4°C. | [1] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | [6] |

| Container | Tightly closed, amber glass vials. | [6] |

| Light Exposure | Protect from light. | [7] |

| Moisture | Store in a dry, well-ventilated place. Avoid moisture. | [4][6][7] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | [6][7] |

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following:

Experimental Protocol: Stability Assessment of this compound

This section outlines a general protocol for conducting a stability study of this compound, based on ICH guidelines.

Objective

To evaluate the stability of a specific batch of this compound under various stress conditions to determine its re-test period or shelf-life and to identify potential degradation products.

Materials and Equipment

-

This compound sample

-

Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

-

Stability chambers with controlled temperature and humidity

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., FID or MS)[6][8]

-

Validated stability-indicating analytical method

Experimental Workflow

Procedure

-

Initial Analysis (Time 0):

-

Perform a complete analysis of the this compound batch to establish its initial purity, appearance, and the concentration of any impurities.

-

-

Sample Preparation and Storage:

-

Aliquot the this compound into a sufficient number of vials for all time points and conditions.

-

Place the samples into stability chambers set to the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Forced Degradation Studies:

-

Expose the sample to stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Reflux with 0.1N HCl at 60°C.

-

Base Hydrolysis: Reflux with 0.1N NaOH at 60°C.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the solid or liquid sample at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Sampling and Analysis:

-

Pull samples from the stability chambers at predetermined intervals.

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analyze the samples using a validated stability-indicating method (e.g., GC-FID, GC-MS, or HPLC-UV).

-

The analysis should quantify the parent compound and any significant degradation products.

-

-

Data Evaluation:

-

Evaluate the data for trends in the assay of this compound and the formation of degradation products over time.

-

If a significant change occurs during accelerated testing, the proposed re-test period will be based on the real-time data from the long-term storage condition.

-

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible results.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]

- 3. olinepoxy.com [olinepoxy.com]

- 4. capotchem.com [capotchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. tsijournals.com [tsijournals.com]

Methodological & Application

Application Note and Protocol: Quantification of Epichlorohydrin in Water Samples using Epichlorohydrin-d5 as an Internal Standard by GC/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichlorohydrin is a reactive organochlorine compound and a probable human carcinogen used in the production of plastics, epoxy resins, and other industrial chemicals.[1] Its potential to leach into water sources from various materials necessitates sensitive and accurate monitoring.[2] This document outlines a robust Gas Chromatography/Mass Spectrometry (GC/MS) method for the quantification of epichlorohydrin in aqueous samples, employing Epichlorohydrin-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a deuterated internal standard is a well-established technique for achieving accurate quantification in complex matrices.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of epichlorohydrin.

Reagents and Materials

-

Epichlorohydrin (ECH), analytical standard grade

-

This compound (ECH-d5), ≥98 atom % D[4]

-

Methanol, GC gradient grade

-

Dichloromethane (DCM), GC gradient grade

-

Sodium chloride (NaCl), analytical grade

-

Deionized water, 18.2 MΩ·cm

-

Helium (carrier gas), 99.999% purity

-

20 mL headspace vials with PTFE-lined septa

-

Autosampler vials with inserts

-

Standard laboratory glassware

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC/MS)

-

Headspace Autosampler or Purge and Trap System

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

Preparation of Standard Solutions

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of epichlorohydrin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in the dark.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards ranging from 0.1 µg/L to 50 µg/L.[2] A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/L.

Internal Standard Spiking Solution (e.g., 10 µg/L): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/L.

Sample Preparation

Two primary methods for sample preparation are presented below: Headspace (HS) analysis and Liquid-Liquid Extraction (LLE). The choice of method may depend on the required sensitivity and available equipment.

Method A: Headspace (HS) Analysis [2]

-

Transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.

-

Add a defined amount of NaCl (e.g., 2.5 g) to increase the volatility of epichlorohydrin.

-

Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 10 µL of a 10 µg/L solution to yield a final concentration of 10 ng/L).

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

Vortex the vial for 30 seconds to ensure homogeneity.

-

Place the vial in the headspace autosampler for analysis.

Method B: Liquid-Liquid Extraction (LLE) [1]

-

Transfer a 9 mL aliquot of the deionized water sample to a high-recovery vial.[1]

-

Spike the sample with the epichlorohydrin standard to prepare calibration standards, or use the unspiked sample for analysis.[1]

-

Add a known amount of the this compound internal standard.

-

Add 300 µL of dichloromethane (DCM) as the extraction solvent.[1]

-

Shake the mixture vigorously for 60 seconds.[1]

-

Centrifuge at 4500 rpm for 90 seconds to separate the layers.[1]

-

Carefully transfer a 100 µL aliquot of the bottom DCM layer to an autosampler vial for GC/MS analysis.[1]

GC/MS Parameters

The following table outlines typical GC/MS parameters for the analysis of epichlorohydrin.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX or equivalent (e.g., 60 m x 0.25 mm ID, 0.5 µm film thickness)[2] |

| Inlet Temperature | 220°C[5] |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50°C, hold for 5 minRamp 1: 10°C/min to 100°CRamp 2: 25°C/min to 220°C, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 250°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Epichlorohydrin | 57 (Quantifier), 62, 49 (Qualifiers)[2] |

| This compound | 62 (Quantifier), 66, 52 (Qualifiers) - inferred from M+5 shift |

Data Analysis and Quantitative Data Summary

The quantification of epichlorohydrin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of epichlorohydrin in the samples is then determined from this curve.

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Detection and Quantitation Limits

| Parameter | Concentration (µg/L) | Reference |

| Limit of Detection (LOD) | 0.015 | [3] |

| Limit of Quantitation (LOQ) | 0.052 | [3] |

Table 2: Linearity of the Method

| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | Reference |

| Epichlorohydrin | 0.0645 - 3.87 | > 0.999 | [3] |

| Epichlorohydrin | 0.1 - 50 | 0.9993 | [2] |

Table 3: Accuracy and Precision

| Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| 0.0806 | 95.7 - 98.7 | 7.9 | [3] |

| 0.3230 | 95.7 - 98.7 | 4.7 | [3] |

| 3.2300 | 95.7 - 98.7 | 3.1 | [3] |

| 8.0 | 103.6 | 4.7 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of epichlorohydrin using an internal standard.

Caption: Experimental workflow for epichlorohydrin analysis.

Conclusion

The described GC/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of epichlorohydrin in aqueous samples. The detailed protocols and established performance characteristics demonstrate its suitability for routine monitoring and research applications in environmental and pharmaceutical settings.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. gcms.cz [gcms.cz]

- 3. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound D = 98atom , = 99 CP, Yes hydroquinone stabilizer 69533-54-6 [sigmaaldrich.com]

- 5. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Epichlorohydrin in Water Samples by Isotope Dilution Mass Spectrometry using Epichlorohydrin-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epichlorohydrin (ECH) is a reactive chemical intermediate used in the synthesis of various products, including epoxy resins, glycerol, and pharmaceuticals.[1][2] Due to its potential carcinogenicity, monitoring its presence in environmental and consumer products, such as drinking water and food packaging, is of high importance.[1][3][4] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for sample loss during preparation and instrumental variations.[5][6] This application note provides a detailed protocol for the determination of epichlorohydrin in water samples using Epichlorohydrin-d5 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. It relies on the addition of a known amount of an isotopically labeled form of the analyte (in this case, this compound) to the sample. This "isotopic spike" serves as an internal standard. The fundamental principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be achieved, as this ratio is unaffected by sample losses during processing.[6]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is based on the method described for the determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry.[7]

Materials and Reagents

-

Epichlorohydrin (ECH), analytical standard

-

Acetone, HPLC grade

-

Methanol, HPLC grade

-

Activated Carbon

-

Deionized water

-

Sample vials

Preparation of Standard Solutions

-

Epichlorohydrin Stock Solution (1 mg/mL): Accurately weigh 10 mg of epichlorohydrin and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with deionized water to create a calibration curve. The concentration range should encompass the expected concentration of the samples. A typical range is 0.0645 to 3.8700 µg/L.[7]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, standards, and blanks.

Sample Preparation

-

Spiking: To a known volume of the water sample, add a precise amount of the this compound internal standard solution.

-

Adsorption: Add activated carbon to the spiked water sample to adsorb the epichlorohydrin and this compound.

-

Centrifugation: Centrifuge the sample at 2739 × g for 10 minutes to pellet the activated carbon and remove the water.[7]

-

Desorption: Decant the supernatant and add 1.0 mL of acetone to the activated carbon pellet to desorb the analytes.[7]

-

Extraction: Vortex the sample for 1 hour to ensure complete desorption.

-

Analysis: Transfer the acetone extract to a GC vial for analysis.

Caption: Experimental workflow for epichlorohydrin analysis.

GC-MS Instrumental Parameters